4-Phenylnaphthalene-1-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylnaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c17-20(18,19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGJSRRHJSFEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Phenylnaphthalene 1 Sulfonic Acid
Direct Sulfonation Approaches
The most straightforward method for the synthesis of 4-phenylnaphthalene-1-sulfonic acid involves the direct sulfonation of 1-phenylnaphthalene (B165152). This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the naphthalene (B1677914) ring system.
Electrophilic Aromatic Sulfonation of Phenylnaphthalene Substrates
The sulfonation of 1-phenylnaphthalene is a classic example of an electrophilic aromatic substitution reaction. The phenyl group at the C1 position of the naphthalene ring influences the regiochemical outcome of the sulfonation.
The position of the incoming sulfo group is dictated by the directing effects of the phenyl substituent and the inherent reactivity of the naphthalene core. Research has shown that the sulfonation of 1-phenylnaphthalene with sulfur trioxide (SO₃) in an inert solvent like dichloromethane (B109758) initially leads to substitution at the 4-position of the naphthyl moiety. This preferential substitution is a consequence of the electronic and steric effects of the C1-phenyl group.
Further sulfonation can lead to the formation of di- and tri-sulfonated products. Upon continued reaction, the 6- and 7-positions of the naphthalene ring are subsequently sulfonated. The ratio of these isomers can be influenced by the reaction conditions.
A variety of sulfonating agents can be employed for the synthesis of this compound. Common agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), sulfur trioxide, and chlorosulfonic acid. Current time information in Bangalore, IN. The choice of sulfonating agent and the reaction conditions, such as temperature and reaction time, play a crucial role in determining the yield and the isomeric distribution of the products.
For instance, industrial-scale sulfonation often utilizes continuous-flow reactors to control the reaction parameters precisely. Current time information in Bangalore, IN. The reaction with sulfur trioxide is rapid and highly exothermic, necessitating careful temperature control to minimize the formation of byproducts. The use of a solvent, such as a chlorinated hydrocarbon, can help to moderate the reaction. longdom.org
The table below summarizes the common sulfonating agents and their typical reaction conditions.
| Sulfonating Agent | Typical Reaction Conditions | Notes |
| Concentrated Sulfuric Acid | Elevated temperatures (e.g., 80-120 °C) | Reversible reaction, may require removal of water to drive to completion. |
| Oleum (H₂SO₄·xSO₃) | Moderate temperatures | More reactive than concentrated sulfuric acid. |
| Sulfur Trioxide (SO₃) | Low temperatures, often in a solvent | Highly reactive, can lead to polysulfonation if not controlled. |
| Chlorosulfonic Acid (ClSO₃H) | Can be used in batch or continuous processes | Reacts to release hydrogen chloride gas. chemithon.com |
Sulfonation in the Presence of Modifying Agents (e.g., acetic anhydride (B1165640), ammonium (B1175870) sulfate)
The addition of modifying agents to the sulfonation reaction can influence the outcome. While specific studies on the use of acetic anhydride in the sulfonation of 1-phenylnaphthalene are not prevalent in the reviewed literature, acetic anhydride is known to react with sulfuric acid to form sulfoacetic acid, which can act as a milder sulfonating agent.
The use of sulfamic acid (H₂NSO₃H) as a sulfonating agent offers a direct route to the ammonium salt of the sulfonic acid. chemithon.com This method is particularly useful for the sulfation of alcohols and ethoxylated alcohols and proceeds under milder conditions. The reaction typically involves heating the organic substrate with a molar excess of sulfamic acid at temperatures ranging from 110-160°C. chemithon.com The direct formation of the ammonium salt eliminates the need for a separate neutralization step.
The addition of salts like ammonium sulfate (B86663) can influence the reaction equilibrium and the solubility of the products, potentially aiding in the isolation of the desired sulfonic acid. science.gov
Synthesis via Functional Group Transformations on Phenylnaphthalene Precursors
An alternative to direct sulfonation is the construction of the 1-phenylnaphthalene core from acyclic or simpler aromatic precursors, followed by the introduction of the sulfonic acid group.
Formation of the Phenylnaphthalene Core (e.g., Perkin condensation, acid-catalyzed condensations)
The 1-phenylnaphthalene skeleton can be synthesized through various condensation reactions. A notable method involves the Perkin condensation. In this approach, an aromatic aldehyde is condensed with β-benzoyl propionic acid to yield an α-arylidene-γ-phenyl-Δα,β-butenolide. scholarsresearchlibrary.comderpharmachemica.com This intermediate can then be cleaved to afford an α-arylidene-β-benzoylpropionic acid. scholarsresearchlibrary.comderpharmachemica.com
Subsequent acid-catalyzed cyclization of this keto acid, using reagents such as polyphosphoric acid (PPA) or concentrated sulfuric acid, leads to the formation of the 1-phenylnaphthalene system. asianpubs.orgasianpubs.org This cyclization proceeds through an intramolecular electrophilic attack followed by dehydration to form the aromatic naphthalene ring.
The general scheme for the synthesis of a 1-phenylnaphthalene derivative via the Perkin condensation and subsequent cyclization is presented below:
| Step | Reactants | Reagents | Product |
| 1. Perkin Condensation | Aromatic aldehyde, β-benzoyl propionic acid | Acetic anhydride, Pyridine | α-Arylidene-γ-phenyl-Δα,β-butenolide |
| 2. Cleavage | α-Arylidene-γ-phenyl-Δα,β-butenolide | Alcoholic sodium carbonate | α-Arylidene-β-benzoylpropionic acid |
| 3. Cyclization | α-Arylidene-β-benzoylpropionic acid | Polyphosphoric acid or Conc. H₂SO₄ | 1-Phenylnaphthalene derivative |
This strategy allows for the synthesis of variously substituted 1-phenylnaphthalenes by choosing the appropriately substituted aromatic aldehyde in the initial Perkin condensation step. Once the 1-phenylnaphthalene core is formed, it can be sulfonated using the methods described in section 2.1 to yield the corresponding this compound derivative.
Introduction of Sulfonic Acid Moiety onto Pre-formed Phenylnaphthalene Skeletons
The primary method for synthesizing this compound involves the direct sulfonation of a pre-formed 1-phenylnaphthalene skeleton. This process is an electrophilic aromatic substitution reaction where a sulfonating agent introduces a sulfonic acid group onto the naphthalene ring system.
Research indicates that the sulfonation of 1-phenylnaphthalene with sulfur trioxide (SO₃) initially leads to substitution at the 4-position of the naphthalene moiety. researchgate.net This regioselectivity is a key aspect of the synthesis. Industrial-scale sulfonation often employs agents like sulfur trioxide or chlorosulfonic acid in controlled environments, such as continuous-flow reactors, to ensure efficiency and selectivity. The reaction is typically followed by neutralization with a base, like sodium hydroxide (B78521), to isolate the sulfonate salt.
The general reaction can be summarized as follows: C₁₆H₁₂ + SO₃ → C₁₆H₁₁SO₃H
The selection of the sulfonating agent and reaction conditions is critical to control the degree of sulfonation and to minimize the formation of isomers and polysulfonated byproducts. researchgate.net
Synthesis of this compound Derivatives
The this compound scaffold can be chemically modified to produce a variety of derivatives with tailored properties. These derivatization strategies often target the sulfonic acid group or the aromatic rings.
Amino-substituted Phenylnaphthalene Sulfonic Acids
The introduction of an amino group onto the phenylnaphthalene sulfonic acid structure can be achieved through several synthetic routes. A common approach involves the nitration of the aromatic ring followed by reduction of the nitro group to an amine. Another method is the "baking process," where arylamines are reacted with sulfuric acid at elevated temperatures. google.com This process initially forms arylammonium hydrogen sulfates, which then rearrange to aminoaryl sulfonic acids. google.com
The synthesis of amino-substituted naphthalene sulfonic acids can also be achieved through processes like the Bucherer reaction, which converts a hydroxyl group to an amino group. google.com For instance, 2-hydroxynaphthalene-6-sulfonic acid can be converted to 2-aminonaphthalene-6-sulfonic acid. google.com While not specific to the 4-phenyl derivative, these established methods for creating amino-naphthalene sulfonic acids provide a foundational methodology. google.comgoogle.comresearchgate.net
| Starting Material | Reagents | Product | Reaction Type |
| 1-Phenylnaphthalene | 1. HNO₃/H₂SO₄ 2. Fe/HCl | Amino-phenylnaphthalene sulfonic acid | Nitration followed by Reduction |
| Arylamine | H₂SO₄, heat | Aminoaryl sulfonic acid | Baking process google.com |
| Hydroxynaphthalene sulfonic acid | NH₃, NaHSO₃ | Aminonaphthalene sulfonic acid | Bucherer reaction google.com |
Hydroxyl-substituted Phenylnaphthalene Sulfonic Acids
Hydroxyl-substituted derivatives are typically synthesized by introducing a hydroxyl group onto the phenylnaphthalene backbone. One established method involves the sulfonation of 2-naphthol (B1666908) with sulfuric acid, where the temperature is carefully controlled to direct the position of the sulfonic acid group. google.com Subsequent purification steps, such as extraction and clarification with activated carbon, are often necessary to remove impurities. google.com The synthesis of 4-amino-3-hydroxynaphthalene-1-sulfonic acid derivatives has been reported, indicating that both amino and hydroxyl groups can be present on the naphthalene sulfonic acid core. nih.govekb.eg
| Starting Material | Reagents | Key Conditions | Product |
| 2-Hydroxynaphthalene | 96% H₂SO₄ | Stepwise temperature increase (e.g., 86°C to 105°C) | 2-Hydroxynaphthalene-6(8)-sulfonic acid google.com |
| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Varies | Varies | Substituted derivatives nih.govekb.eg |
Sulfonic Acid Ester Formation
The sulfonic acid group of this compound can be converted into a sulfonic acid ester. This is a common derivatization that modifies the polarity and reactivity of the molecule. nih.govnih.gov Esterification is typically achieved by reacting the sulfonic acid with an alcohol in the presence of an acid catalyst or by reacting the corresponding sulfonyl chloride with an alcohol. uakron.edugoogle.com The use of alkylating agents is another route to form esters from carboxylic acids and can be applied to sulfonic acids. libretexts.org
Recent studies have explored the synthesis of novel capsaicin (B1668287) and piperonylic acid derivatives containing a sulfonic acid ester moiety, showcasing the versatility of this functional group in creating new compounds. nih.govnih.gov For example, target compounds were synthesized by the condensation of different sulfonyl chlorides with intermediates at room temperature, using triethylamine (B128534) as a catalyst to neutralize the generated HCl. nih.gov
| Derivative Type | Reactants | Catalyst/Conditions | Significance |
| Naphthalene-1-sulfonate ester | 2-Methoxy-4-(nonanamidomethyl)phenol, Naphthalene-1-sulfonyl chloride | Triethylamine, room temperature | Synthesis of novel capsaicin derivatives nih.gov |
| Naphthalene-2-sulfonate ester | 2-(Benzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxole-5-carboxamido)phenol, Naphthalene-2-sulfonyl chloride | Triethylamine, room temperature | Synthesis of novel piperonylic acid derivatives nih.gov |
| Alkyl sulfonates | Sulfonic acid, Alcohol | Acid catalyst | General method for ester formation uakron.edugoogle.com |
Complexation Reactions for Derivative Synthesis
Complexation reactions involve the interaction of the sulfonic acid or other functional groups on the phenylnaphthalene ring with metal ions, forming coordination complexes. northwestern.edulibretexts.org These reactions can lead to the synthesis of new derivatives with unique properties. For instance, new organotin complexes containing 4-aminonaphthalene-1-sulfonic acid have been synthesized by reacting 4-amino-3-hydroxynaphthalene-1-sulfonic acid with di- or trisubstituted tin chlorides in methanol (B129727) under reflux. nih.govmdpi.com These complexes have been investigated for their potential applications, such as photostabilizers for polymers. nih.govmdpi.com
The formation of these complexes involves the donation of a pair of electrons from the ligand (the naphthalene sulfonic acid derivative) to the metal cation, forming a covalent bond. northwestern.edu
| Ligand | Metal Salt | Solvent/Conditions | Product | Yield |
| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Triphenyltin chloride | Methanol, reflux | Trisubstituted tin complex mdpi.com | 75% |
| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Tributyltin chloride | Methanol, reflux | Trisubstituted tin complex mdpi.com | 70% |
| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Dibutyltin dichloride | Methanol, reflux | Disubstituted tin complex mdpi.com | 95% |
| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Dimethyltin dichloride | Methanol, reflux | Disubstituted tin complex mdpi.com | 89% |
Advanced Derivatization Strategies and Reaction Mechanisms
Advanced derivatization strategies aim to introduce specific functionalities to the this compound molecule to enhance its properties for specific applications, such as improving analytical detection or creating materials with novel characteristics. nih.govlibretexts.orgsci-hub.se These strategies include silylation, acylation, and alkylation, which target active hydrogens on functional groups like hydroxyls, amines, and the sulfonic acid itself. libretexts.orggcms.cz
The reaction mechanisms underlying these derivatizations are crucial for controlling the synthesis. For instance, in sulfonation reactions, the electrophilic aromatic substitution mechanism dictates the position of the incoming sulfonic acid group. The use of different sulfonating agents, such as sulfur trioxide versus chlorosulfonic acid, can influence the reactivity and reaction pathway. scirp.org Chlorosulfonic acid is highly reactive and can lead to rapid substitution. scirp.org Understanding these mechanisms allows for the rational design of synthetic routes to achieve desired derivatives with high purity and yield.
Chemical Reactivity and Mechanistic Investigations of 4 Phenylnaphthalene 1 Sulfonic Acid
Transformations Involving the Sulfonic Acid Group
The sulfonic acid group is the primary site for several key chemical transformations, including the formation of esters, salts, and sulfonyl halides, as well as its removal through desulfonation.
Esterification Reactions
The conversion of sulfonic acids to sulfonate esters is a fundamental reaction that modifies the solubility and reactivity of the parent compound. For 4-phenylnaphthalene-1-sulfonic acid, esterification can be achieved through several methods. A common and efficient method involves the reaction with orthoformates. For instance, treatment with trimethyl or triethyl orthoformate yields the corresponding methyl or ethyl 4-phenylnaphthalene-1-sulfonate. mdma.ch This reaction can be performed at room temperature or with gentle heating and is advantageous as it often gives a single product in high yield. mdma.ch
Another established method is the Fischer-Speier esterification, which involves reacting the sulfonic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The reaction is an equilibrium process, and to drive it toward the ester product, water is typically removed as it forms, for example, by azeotropic distillation. organic-chemistry.org The mechanism begins with the protonation of the sulfonic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the sulfur atom to form a tetrahedral intermediate, which subsequently eliminates water to yield the final ester. organic-chemistry.org
The conditions for these reactions are generally applicable, and a summary of typical methods is presented below.
| Method | Reagents | Conditions | Notes |
| Orthoformate Esterification | Trimethyl orthoformate or Triethyl orthoformate | Room temperature or reflux, often under nitrogen | High yield, clean reaction. mdma.ch |
| Fischer-Speier Esterification | Alcohol (e.g., methanol (B129727), ethanol), Acid Catalyst (e.g., H₂SO₄) | Heating with removal of water | Equilibrium reaction; requires shifting the equilibrium. organic-chemistry.org |
It is important to note that under certain conditions, particularly in the presence of high concentrations of both the sulfonic acid and an alcohol with minimal water, sulfonate esters can form. researchgate.net However, the neutralization of the acid with even a slight excess of base prevents ester formation. researchgate.net
Salt Formation and Dissociation Dynamics
As a strong acid, this compound readily reacts with bases to form sulfonate salts. This is a standard acid-base neutralization reaction. For example, reacting it with sodium hydroxide (B78521) will produce sodium 4-phenylnaphthalene-1-sulfonate and water. Similarly, it can react with amines and other organic bases to form the corresponding ammonium (B1175870) or substituted ammonium salts. nih.gov
Aromatic sulfonic acids are generally strong acids, and conductivity measurements indicate they are completely dissociated in aqueous solutions. nist.gov This means that in water, this compound exists predominantly as the 4-phenylnaphthalene-1-sulfonate anion and a hydronium ion. Its salts, such as sodium 4-phenylnaphthalene-1-sulfonate, are also fully dissociated into the sulfonate anion and the corresponding cation in solution. nist.gov The high water solubility of these salts is a key property, often exploited in applications like dyes and detergents. wikipedia.org Salts of naphthalenesulfonic acids are also utilized as analytical derivatization reagents. researchgate.netd-nb.info
Hydrolytic Desulfonation and Reversion to Aromatic Hydrocarbons
The sulfonation of aromatic compounds is a reversible reaction. wikipedia.orgminia.edu.eg The reverse process, known as hydrolytic desulfonation, involves the removal of the sulfonic acid group to regenerate the parent aromatic hydrocarbon. wikipedia.org For this compound, this reaction yields 1-phenylnaphthalene (B165152).
This transformation is typically achieved by heating the sulfonic acid in the presence of aqueous acid, often dilute sulfuric acid. wikipedia.orgwikipedia.org The temperature required for desulfonation is related to the conditions of the initial sulfonation; derivatives that are easier to sulfonate are also easier to desulfonate. wikipedia.org The mechanism is the microscopic reverse of electrophilic sulfonation. A proton attacks the carbon atom bearing the sulfonate group (ipso-carbon), forming a carbocation intermediate (a sigma complex). This intermediate then loses a sulfur trioxide molecule, which reacts with water to form sulfuric acid, and the aromaticity of the naphthalene (B1677914) ring is restored. libretexts.org
This reversibility allows the sulfonic acid group to be used as a temporary "blocking" group in organic synthesis to direct other substituents to specific positions before being removed. wikipedia.orgpressbooks.pub
| Reaction | Reagents | Conditions | Product |
| Hydrolytic Desulfonation | Dilute Aqueous Acid (e.g., H₂SO₄) | Heating (e.g., 160-200°C) | 1-Phenylnaphthalene |
Halogenation and Sulfonyl Halide Formation
The sulfonic acid group can be converted into a more reactive sulfonyl halide group, most commonly a sulfonyl chloride. This transformation is crucial for synthesizing sulfonamides and sulfonate esters. nih.gov A standard method involves treating the sulfonic acid or its sodium salt with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org
Another synthetic route is the Meerwein reaction, which starts from an aromatic amine. fluorine1.ru The amine is first diazotized with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. This salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to produce the sulfonyl chloride. wikipedia.orgfluorine1.ru If 4-phenyl-1-aminonaphthalene were the starting material, this method would yield 4-phenylnaphthalene-1-sulfonyl chloride.
The resulting 4-phenylnaphthalene-1-sulfonyl chloride is a valuable intermediate. For example, it can react with primary or secondary amines to form a wide range of sulfonamides, a class of compounds with significant applications. nih.govorganic-chemistry.org
| Starting Material | Reagents | Product |
| This compound (or its salt) | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 4-Phenylnaphthalene-1-sulfonyl chloride |
| 4-Phenyl-1-aminonaphthalene | 1. NaNO₂, HCl (diazotization) 2. SO₂, CuCl | 4-Phenylnaphthalene-1-sulfonyl chloride |
Reactivity of the Naphthalene Core and Phenyl Substituent
The aromatic rings of this compound are susceptible to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.
Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Moiety
Electrophilic Aromatic Substitution:
Further electrophilic substitution on the this compound ring system is governed by the combined influence of the sulfonic acid group and the phenyl group. The directing effects of these substituents are summarized below:
-SO₃H (Sulfonic acid group): This is a deactivating and meta-directing group. libretexts.org It withdraws electron density from the aromatic ring through an inductive effect, making the ring less reactive towards electrophiles. On the naphthalene ring system, it will direct incoming electrophiles primarily to the 5- and 7-positions of the same ring.
-C₆H₅ (Phenyl group): This is a weakly activating and ortho-, para-directing group. libretexts.org It can donate electron density to the naphthalene ring via resonance. It directs incoming electrophiles to positions ortho and para relative to its point of attachment.
In this compound, the sulfonic acid group at C-1 deactivates the ring and directs incoming electrophiles to C-5 and C-7. The phenyl group at C-4 activates the ring and directs towards C-3 (ortho) and C-5 (para, relative to the C4-phenyl bond). The positions are therefore influenced as follows:
Position 5: This position is meta to the sulfonic acid group and para to the phenyl group. Both groups direct substitution to this position, making it a likely site for electrophilic attack.
Position 7: This position is meta to the sulfonic acid group and is a potential site for substitution.
Position 8 (peri-position): This position is strongly deactivated by both steric hindrance and the electron-withdrawing effect of the adjacent sulfonic acid group.
The Phenyl Ring: Substitution could also occur on the appended phenyl ring, which would be directed to its ortho and para positions.
Studies on the sulfonation of 1-phenylnaphthalene show that initial substitution occurs at the 4-position, followed by substitution at the 6- and 7-positions, indicating the relative reactivity of these sites. researchgate.net For this compound, subsequent electrophilic reactions like nitration or halogenation would be expected to yield primarily the 5-substituted derivative, with the possibility of some 7-substituted product. libretexts.orguomustansiriyah.edu.iq
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on an unsubstituted naphthalene ring is generally unfavorable. However, the presence of powerful electron-withdrawing groups can facilitate such reactions. libretexts.org While the sulfonic acid group is electron-withdrawing, it is a weaker activator for nucleophilic substitution compared to nitro groups. libretexts.org
A notable reaction is the displacement of the entire sulfonic acid group by a strong nucleophile under forcing conditions. For example, fusion with sodium hydroxide at high temperatures (e.g., 350°C) can displace the sulfonate group to form the corresponding naphthol (4-phenyl-1-naphthol). wikiwand.com This reaction proceeds via an addition-elimination mechanism (SₙAr) or, in some cases, an elimination-addition (benzyne-type) mechanism, though the former is more common when activating groups are present.
Redox Reactions and Quinone Formation
The susceptibility of the naphthalene core to oxidation is a key feature of its chemical reactivity. In the case of this compound, this can lead to the formation of quinone-type structures, which are of significant interest in various chemical applications. The redox behavior is influenced by the substitution pattern on the naphthalene ring.
While direct studies on the electrochemical oxidation of this compound are not extensively documented, analogous reactions of related naphthalenesulfonic acids provide valuable insights. For instance, the oxidation of aminonaphthalenesulfonic acids is a well-established route to quinone-imines. It is plausible that under appropriate oxidizing conditions, the phenyl-substituted naphthalene ring of this compound could undergo oxidation to form a corresponding naphthoquinone derivative. The presence of the sulfonic acid group, being electron-withdrawing, would likely make the oxidation more difficult compared to an unsubstituted naphthalene ring.
Further research into the electrochemical properties of this compound is necessary to fully characterize its redox behavior and the potential for quinone formation.
Reactions of Adjacent Functional Groups (e.g., amine, hydroxyl)
The reactivity of this compound can be significantly altered by the presence of other functional groups on the naphthalene ring, particularly those in positions adjacent to the sulfonic acid group. The introduction of an amino or hydroxyl group can lead to a rich and diverse chemistry.
For example, the presence of an amino group ortho or para to the sulfonic acid group can facilitate intramolecular cyclization reactions or influence the regioselectivity of further electrophilic substitution reactions. These amino-substituted naphthalenesulfonic acids are important precursors in the synthesis of azo dyes and other colorants.
Kinetic and Mechanistic Studies
Understanding the kinetics and mechanisms of reactions involving this compound is fundamental to controlling its transformations and optimizing its use in various applications.
The rates of reactions involving this compound are dependent on a variety of parameters, including temperature, pressure, solvent, and the concentration of reactants and catalysts. For instance, in sulfonation reactions to produce this compound, the reaction rate is highly sensitive to the concentration of the sulfonating agent and the reaction temperature.
| Reaction Parameter | Effect on Reaction Rate |
| Temperature | Generally increases the rate of reaction, but can also lead to side products at higher temperatures. |
| Concentration | Higher concentrations of reactants typically lead to a faster reaction rate. |
| Catalyst | The presence and nature of a catalyst can significantly accelerate the reaction. |
| Solvent | The polarity and proticity of the solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. |
This table provides a general overview of the influence of various parameters on the reaction rates of this compound.
Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for predicting and understanding the reaction mechanisms of complex organic molecules like this compound. These methods allow for the in-silico investigation of reaction pathways, the calculation of activation energies, and the characterization of transition state geometries.
For instance, computational studies can be employed to model the sulfonation of 4-phenylnaphthalene to predict the regioselectivity and to understand the role of the phenyl group in directing the incoming sulfonic acid group. Such calculations can provide insights that are often difficult to obtain through experimental means alone, thereby complementing and guiding experimental investigations.
| Computational Method | Application in Mechanistic Studies |
| Density Functional Theory (DFT) | Calculation of ground state and transition state energies, reaction pathways, and activation barriers. |
| Ab initio methods | High-accuracy calculations for smaller model systems to benchmark DFT results. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in solution to understand solvent effects on reactivity. |
This table summarizes the application of various computational chemistry methods in the study of reaction mechanisms for compounds like this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenylnaphthalene 1 Sulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-phenylnaphthalene-1-sulfonic acid. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise position of the phenyl and sulfonic acid groups on the naphthalene (B1677914) core can be confirmed.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound presents a complex series of signals in the aromatic region. The exact chemical shifts are influenced by the solvent used, concentration, and the degree of hydration of the sulfonic acid group. sigmaaldrich.comnih.gov The protons on the naphthalene and phenyl rings resonate at distinct frequencies due to the anisotropic effects of the aromatic systems and the electronic influence of the sulfonic acid substituent.
The sulfonic acid group (-SO₃H) is strongly electron-withdrawing, which deshields (shifts to a higher ppm value) the protons on the naphthalene ring, particularly those in close proximity. The proton at the C2 position is expected to appear as a doublet, coupled to the proton at C3. The proton at C8 is also significantly deshielded due to its peri-position relative to the sulfonic acid group. The protons of the phenyl group typically appear as a multiplet, though they may be resolved into distinct signals depending on the spectrometer's field strength. The acidic proton of the sulfonic acid group itself is often broad and may exchange with residual water in the solvent, making its observation variable. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Naphthalene H-2, H-3, H-5, H-6, H-7 | ~ 7.5 - 8.2 | Multiplet | Complex region with overlapping signals. |
| Naphthalene H-8 | ~ 8.5 - 9.0 | Doublet | Deshielded due to proximity to the -SO₃H group. |
| Phenyl H-2', H-3', H-4', H-5', H-6' | ~ 7.3 - 7.6 | Multiplet | Signals for ortho, meta, and para protons. |
Note: These are approximate values and can vary based on experimental conditions.
¹³C NMR Spectroscopic Analysis
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives a single resonance. bhu.ac.in This allows for the confirmation of the total number of carbon atoms and provides information about their electronic environment. The carbon atom attached to the sulfonic acid group (C1) is significantly shifted downfield. The quaternary carbons (C1, C4, C9, C10, and C1' of the phenyl group) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
The electron-withdrawing nature of the sulfonic acid group influences the chemical shifts of the naphthalene ring carbons. Similarly, the phenyl group at the C4 position also affects the carbon resonances throughout the naphthalene system.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Naphthalene C1 | ~ 140 - 145 | Quaternary carbon attached to -SO₃H group. |
| Naphthalene C2, C3, C5, C6, C7, C8 | ~ 120 - 135 | Protonated aromatic carbons. |
| Naphthalene C4 | ~ 138 - 142 | Quaternary carbon attached to the phenyl group. |
| Naphthalene C9, C10 | ~ 128 - 135 | Quaternary carbons at the ring junction. |
| Phenyl C1' | ~ 139 - 141 | Quaternary carbon attached to the naphthalene ring. |
Note: These are approximate values and can vary based on experimental conditions. bhu.ac.in
Heteronuclear NMR (e.g., ¹¹⁹Sn NMR for organometallic derivatives)
When this compound is converted into an organometallic derivative, such as an organotin salt, heteronuclear NMR becomes a powerful characterization tool. For organotin compounds, ¹¹⁹Sn NMR spectroscopy is particularly informative. academie-sciences.fr Tin has three NMR-active spin-½ nuclei, with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and natural abundance. huji.ac.il
The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom. academie-sciences.fr For instance, in tributyltin derivatives of aromatic sulfonic acids, the ¹¹⁹Sn chemical shift can indicate whether the sulfonate group is acting as a monodentate or bidentate ligand, which in turn provides information about the compound's structure in solution. huji.ac.il A five-coordinate tin center in a triorganotin sulfonate would resonate in a different region compared to a four-coordinate tin atom, allowing for detailed structural assignments in solution that complement solid-state data. researcher.liferesearchgate.net The wide chemical shift range of ¹¹⁹Sn NMR, spanning over 2500 ppm, makes it an excellent probe for subtle electronic and structural changes at the metal center. huji.ac.il
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, it is crucial for confirming the presence of the sulfonic acid group and studying intermolecular interactions like hydrogen bonding.
Characteristic Vibrational Modes of the Sulfonic Acid Group
The sulfonic acid (-SO₃H) functional group has several distinct vibrational modes that give rise to strong absorption bands in the IR spectrum. researchgate.net These bands are key identifiers for the presence of this group.
O-H Stretch: The hydroxyl (O-H) stretch of the sulfonic acid is typically a very broad and strong absorption in the region of 3000-2500 cm⁻¹. The significant broadening is a result of extensive intermolecular hydrogen bonding.
S=O Asymmetric and Symmetric Stretch: The sulfonyl part of the group (SO₂) has two characteristic stretching vibrations. The asymmetric stretch is a very strong band usually found between 1250-1120 cm⁻¹. The symmetric stretch is also strong and appears in the 1080-1030 cm⁻¹ range. The exact positions can be influenced by the hydration state. rsc.org
S-O Stretch: The sulfur-oxygen single bond (S-O) stretch is typically observed in the 900-700 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for the Sulfonic Acid Group
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3000 - 2500 | Strong, Very Broad |
| S=O Asymmetric Stretch | 1250 - 1120 | Strong |
| S=O Symmetric Stretch | 1080 - 1030 | Strong |
Source: General ranges adapted from spectroscopic principles. rsc.orglibretexts.org
Identification of Functional Group Interactions and Hydrogen Bonding
IR spectroscopy is highly effective for studying hydrogen bonding. matanginicollege.ac.in In a solid or concentrated sample of this compound, the sulfonic acid groups will form strong intermolecular hydrogen bonds. This interaction is the primary reason for the significant broadening and shift to lower frequency (red shift) of the O-H stretching band. researchgate.netmatanginicollege.ac.in
The strength of the hydrogen bond affects the vibrational frequency; stronger bonds lead to a greater red shift and increased band broadening. matanginicollege.ac.in By analyzing the IR spectrum, one can infer the extent and nature of these interactions. For example, studies on hydrated sulfonic acids have shown that the interaction with water molecules systematically alters the frequencies of the S=O and O-H vibrations, providing detailed insight into the local hydration structure around the acid group. nih.govrsc.org In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the O-H stretch would appear as a sharper band at a higher frequency (around 3600 cm⁻¹), but for sulfonic acids, this "free" hydroxyl is rarely observed due to their strong acidic nature and tendency to dimerize or associate.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, it provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the molecular mass of a compound with extremely high accuracy, typically to within a few parts per million (ppm). measurlabs.comgcms.cz This precision allows for the determination of the exact elemental formula of a molecule, as the measured mass can be unambiguously assigned to a single chemical composition. gcms.czresearchgate.net Unlike standard mass spectrometry, HRMS can differentiate between compounds that have the same nominal mass but different elemental formulas. measurlabs.com
For this compound (C₁₆H₁₂O₃S), the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a reference against which the experimentally determined mass is compared for confirmation. HRMS analysis, often coupled with techniques like electrospray ionization (ESI), can detect the molecule as a protonated species [M+H]⁺, a deprotonated species [M-H]⁻, or as an adduct with ions like sodium [M+Na]⁺.
Table 1: Theoretical Exact Mass Data for this compound (C₁₆H₁₂O₃S)
| Ion Species | Formula | Theoretical m/z (Da) |
|---|---|---|
| Neutral [M] | C₁₆H₁₂O₃S | 284.05072 |
| Protonated [M+H]⁺ | C₁₆H₁₃O₃S⁺ | 285.05852 |
| Deprotonated [M-H]⁻ | C₁₆H₁₁O₃S⁻ | 283.04287 |
This data is computationally derived based on monoisotopic masses.
The ability to obtain a measured mass that matches the theoretical value to three or four decimal places provides unequivocal evidence for the elemental composition of the analyte, a critical step in its structural elucidation. researchgate.net
In addition to providing the exact mass of the parent molecule, mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers deep structural insights through the analysis of fragmentation patterns. acdlabs.comnih.gov During this process, the molecular ion is subjected to energy (e.g., through collision-induced dissociation), causing it to break apart into smaller, characteristic fragment ions. The pattern of these fragments is reproducible and directly related to the molecule's structure. acdlabs.comslideshare.net
The fragmentation of this compound is expected to proceed through the cleavage of its most labile bonds. Key fragmentation pathways would include:
Loss of the Sulfonic Acid Group: The C-S bond is susceptible to cleavage, leading to the loss of the sulfonic acid moiety. This can occur via the neutral loss of SO₃ (80 Da) or the loss of the sulfonic acid radical (•SO₃H). This is a common fragmentation pathway for aromatic sulfonic acids.
Cleavage of the Phenyl Group: The bond connecting the naphthalene core and the phenyl ring can break, resulting in fragments corresponding to the phenyl cation or the naphthalenesulfonic acid moiety.
Ring Fragmentation: The fused naphthalene ring system itself can undergo cleavage, although this typically requires higher energy and results in a more complex series of smaller fragments.
The fragmentation pattern for aryl sulfonates often involves the loss of SO₂ and SO₃. nih.gov The analysis of these specific losses and the resulting m/z values of the fragment ions allows for the precise mapping of the molecule's constituent parts, confirming the presence and connectivity of the phenyl ring, the naphthalene core, and the sulfonic acid group at the C-1 position. nih.govresearchgate.net
Other Spectroscopic and Analytical Techniques
While mass spectrometry provides core data on mass and fragmentation, other techniques are essential for a comprehensive analysis of the molecule's composition and electronic properties.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. unchainedlabs.com This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the conjugated system of the phenyl and naphthalene rings. researchgate.netjournalijar.com
The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of its chromophores. The naphthalene moiety itself has distinct absorption maxima, and the presence of the phenyl substituent and the sulfonic acid group will modify the positions (wavelength) and intensities of these absorptions. The extended conjugation between the phenyl and naphthalene systems can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.
Table 2: Typical UV Absorption Regions for Relevant Chromophores
| Chromophore | Typical Absorption Range (nm) | Type of Transition |
|---|---|---|
| Benzene (B151609)/Phenyl | 200-280 | π → π* |
These are general ranges; specific maxima depend on substitution and solvent.
By analyzing the spectrum, researchers can gain insights into the electronic structure of the molecule. The technique is also highly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law. unchainedlabs.com
Elemental analysis is a fundamental analytical technique that determines the mass percentage of individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. elementar.com This method provides the empirical formula of a compound, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity and purity. researchgate.net
The process typically involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by detectors. The results are presented as the weight percentage of each element. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₆H₁₂O₃S.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 67.59% |
| Hydrogen | H | 1.008 | 4.25% |
| Oxygen | O | 15.999 | 16.88% |
Oxygen is typically determined by difference.
An experimental result from elemental analysis that closely matches these theoretical percentages (typically within ±0.4%) provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity. elementar.comresearchgate.net
Applications in Catalysis and Materials Science
Catalytic Roles of 4-Phenylnaphthalene-1-sulfonic Acid and Related Sulfonates
Sulfonic acids, in general, are recognized for their strong Brønsted acidity, comparable to mineral acids like sulfuric acid. This acidity is the primary driver of their catalytic activity in a wide range of organic transformations. Both homogeneous and heterogeneous catalytic systems have been developed utilizing sulfonic acid functionalities.
In a homogeneous catalytic system, the catalyst and reactants exist in the same phase, typically a liquid solution. Sulfonic acids like this compound can serve as effective homogeneous catalysts due to their high acidity and solubility in certain organic solvents. libretexts.org This approach offers the advantage of high catalytic activity as the active sites are readily accessible to the reactant molecules. mpg.de
Common organic reactions catalyzed by acids in a homogeneous phase include:
Esterification: The reaction between a carboxylic acid and an alcohol to form an ester and water is frequently catalyzed by strong acids. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org
Hydrolysis: The reverse of esterification, the cleavage of an ester back to a carboxylic acid and an alcohol, is also catalyzed by acids. libretexts.org
Nitration: The introduction of a nitro group onto an aromatic ring, such as benzene (B151609), is achieved using a mixture of concentrated nitric acid and a strong acid catalyst like sulfuric acid. libretexts.org
The catalytic efficiency in homogeneous systems is influenced by the acid strength and the solvent used. While specific studies focusing solely on this compound as a homogeneous catalyst are not extensively detailed in the provided search results, its structural similarity to other strong arylsulfonic acids, such as p-toluenesulfonic acid and benzenesulfonic acid, suggests its potential applicability in these transformations.
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and reuse, significant research has focused on developing heterogeneous catalysts. unipr.it This involves immobilizing the catalytically active sulfonic acid groups onto a solid support. nih.gov This approach combines the high reactivity of sulfonic acids with the practical advantages of solid catalysts.
Several strategies are employed for the heterogenization of sulfonic acids:
Immobilization on Polymeric Resins: Sulfonic acid groups can be chemically bonded to polymer backbones. A well-known example is Amberlyst-15, a polystyrene resin functionalized with sulfonic acid groups, which is used as a solid acid catalyst in various reactions, including esterification for biodiesel production. researchgate.net
Grafting onto Inorganic Supports: Materials like silica (B1680970) (SiO2), with their high surface area and stability, are excellent supports for sulfonic acid catalysts. nih.govmdpi.com The sulfonic acid groups can be tethered to the silica surface through organic linkers of varying lengths. nih.gov
Functionalization of Mesoporous Materials: The use of mesoporous materials like MCM-41 as supports allows for a high density of active sites within a structured porous network, which can influence reactant accessibility and product selectivity. nih.gov
Carbon-Based Supports: Materials like Starbon®, derived from biomass, offer a tunable and robust platform for supporting sulfonic acid catalysts, showing high conversion yields in reactions like esterifications. starbons.com
The performance of these heterogeneous catalysts is dependent on factors such as the nature of the support, the density and accessibility of the sulfonic acid groups, and their stability against leaching under reaction conditions. mdpi.com
The strong acidity of sulfonic acid catalysts makes them suitable for a variety of specific organic reactions that involve carbocationic intermediates or require protonation to activate a substrate.
Cyclization Reactions: Acid-catalyzed cyclization reactions are fundamental in the synthesis of various cyclic compounds. For instance, the Pechmann condensation for the synthesis of coumarins involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net Supported sulfonic acid catalysts have been shown to be effective in this type of condensation. researchgate.net Other cyclization reactions, such as those involving cyclopropane (B1198618) derivatives, can also be catalyzed by acids. colab.ws
Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule like water. Acid catalysts are crucial in many condensation reactions, such as the formation of imines and enamines, which are key intermediates in various synthetic pathways. mpg.de
Dearomatization Reactions: The conversion of flat, aromatic compounds into more complex, three-dimensional alicyclic structures is a powerful strategy in organic synthesis. nih.gov While many dearomatization reactions are mediated by metals or light, acid catalysis can also play a role in promoting such transformations, particularly in cases where protonation can initiate a cascade of reactions leading to the loss of aromaticity.
Materials Science Applications
The incorporation of sulfonic acid groups into polymers is a key strategy for modifying their properties and creating new functional materials. The presence of the sulfonate moiety can significantly impact a polymer's physical and chemical characteristics.
The introduction of sulfonic acid groups into a polymer backbone is a form of functionalization that can impart several desirable properties. cmu.edunih.gov This can be achieved either by polymerizing monomers that already contain a sulfonic acid group or by post-polymerization modification, where the sulfonic acid group is introduced onto an existing polymer chain. cmu.edu
Key effects of sulfonation on polymers include:
Increased Hydrophilicity: The sulfonic acid group is highly polar and can interact with water molecules, thereby increasing the hydrophilicity of the polymer. rsc.org
Enhanced Ionic Conductivity: In the presence of water, the sulfonic acid group can dissociate, releasing a proton and leaving a negatively charged sulfonate group attached to the polymer chain. This mobility of protons is the basis for the use of sulfonated polymers as proton exchange membranes in fuel cells.
Improved Adhesion and Dyeability: The polar nature of the sulfonic acid group can improve a polymer's adhesion to various substrates and its ability to be dyed.
Examples of sulfonic acids used in polymer functionalization include dodecylbenzene (B1670861) sulfonic acid (DBSA) and camphor (B46023) sulfonic acid (CSA), which are used as dopants to enhance the conductivity of polymers like polyaniline (PANI). tandfonline.com
The functionalization of polymers with specific chemical groups can lead to the development of materials with tailored properties for specific applications. frontiersin.orgempa.ch One such application is the photostabilization of polymers.
Recent research has shown that organotin complexes containing naphthalene (B1677914) sulfonic acid derivatives can act as effective photostabilizers for PVC. nih.gov For example, new organotin complexes with 4-amino-3-hydroxynaphthalene-1-sulfonic acid have been synthesized and shown to reduce the photodegradation of PVC films. nih.gov These complexes function by inhibiting the dehydrochlorination process, which is a primary degradation pathway for PVC, and by acting as primary and secondary photostabilizers and peroxide decomposers. nih.gov The effectiveness of these stabilizers was found to be dependent on the nature of the organic groups attached to the tin atom, with phenyl-substituted complexes showing a particularly high stabilizing effect. nih.gov
Table of Research Findings on Catalysis and Materials Science Applications
| Application Area | Specific Focus | Key Findings | Relevant Compounds |
| Homogeneous Catalysis | Esterification, Hydrolysis | Strong acids like sulfonic acids are effective catalysts. libretexts.org | Benzenesulfonic acid, p-Toluenesulfonic acid |
| Heterogeneous Catalysis | Biodiesel Production | Sulfonic acid-functionalized resins (e.g., Amberlyst-15) are efficient and reusable catalysts. researchgate.net | Polystyrene sulfonate |
| Heterogeneous Catalysis | General Organic Synthesis | Sulfonic acids supported on silica or carbon are versatile solid acid catalysts. nih.govstarbons.com | Propylsulfonic acid silica, Starbon®-SO3H |
| Specific Reactions | Coumarin Synthesis | Supported sulfonic acids can effectively catalyze the Pechmann condensation. researchgate.net | CMK-5-SO3H |
| Polymer Modification | Enhancing Conductivity | Sulfonic acids are used as dopants for conducting polymers. tandfonline.com | Dodecylbenzene sulfonic acid, Camphor sulfonic acid |
| Functional Materials | PVC Photostabilization | Organotin complexes of naphthalene sulfonic acid derivatives act as effective photostabilizers for PVC. nih.gov | Tin complexes of 4-amino-3-hydroxynaphthalene-1-sulfonic acid |
Integration into Advanced Biomaterials (general sulfonated molecules)
The introduction of sulfonic acid groups into molecules, a process known as sulfonation, has become a versatile and effective strategy for enhancing the properties of biomaterials. mdpi.comdntb.gov.ua This chemical modification imparts desirable characteristics such as hydrophilicity (the ability to attract water), biocompatibility, and tunable chemical reactivity. hilarispublisher.com These enhanced properties make sulfonated molecules valuable in a wide range of biomedical applications, including regenerative medicine, drug delivery, and tissue engineering. dntb.gov.ua
Sulfonated biomaterials are used in various forms, such as hydrogels, scaffolds, and nanoparticles. researchgate.net The presence of the negatively charged sulfonate groups can significantly influence cellular responses, including promoting cell adhesion, proliferation, and differentiation. mdpi.com For instance, polysaccharides like chitosan (B1678972) and hyaluronic acid, when sulfonated, show an improved ability to mimic the natural extracellular matrix (ECM), making them excellent candidates for tissue engineering scaffolds that support tissue regeneration. hilarispublisher.com Sulfonated hyaluronic acid (S-HA), in particular, exhibits slower degradation by enzymes compared to its non-sulfonated form, enhancing its stability for applications in anti-aging treatments, cancer therapy, and wound healing. researchgate.net
Industrial Applications
Role as Dye Intermediates and in Pigment Synthesis
Naphthalene sulfonic acids, particularly aminonaphthalenesulfonic acids, are foundational components in the synthesis of a vast array of dyes and pigments. wikipedia.orgupce.cz These compounds serve as crucial "intermediates," which are the molecular building blocks that are chemically transformed into the final dye product. venishagroups.com The sulfonate group (-SO₃H) is especially important as it imparts water solubility to the final dye molecule, which is essential for the dyeing process in aqueous solutions. upce.cz
The synthesis process typically involves the diazotization of an aminonaphthalenesulfonic acid, such as 4-aminonaphthalene-1-sulfonic acid (also known as naphthionic acid), followed by a coupling reaction with another aromatic compound. wikipedia.org This sequence of reactions creates an azo linkage (-N=N-), which is a chromophore responsible for the color of the resulting azo dye. nih.gov By varying the specific naphthalene sulfonic acid intermediate and the coupling partner, a wide spectrum of colors can be produced.
These intermediates are precursors to numerous classes of dyes, including:
Acid Dyes: Used for dyeing protein fibers like wool and silk, as well as synthetic fibers like nylon. Examples derived from naphthionic acid include Acid Red 14, Acid Red 25, and Acid Black 32. dyestuffintermediates.com
Direct Dyes: Used for dyeing cellulosic fibers like cotton and rayon. Naphthionic acid is a precursor for dyes such as Direct Red 26 and Direct Brown 31. dyestuffintermediates.com
Food Colors: Certain aminonaphthalenesulfonic acids are used to produce food-grade colorants, such as C.I. Food Red 3, C.I. Food Red 7, and C.I. Food Red 9. wikipedia.orgdyestuffintermediates.com
Pigments: These intermediates are also used to create pigments for inks, coatings, and plastics, such as C.I. Pigment Red 49 and C.I. Pigment Red 193. wikipedia.orgdyestuffintermediates.com
The table below illustrates the role of a key naphthalene-based intermediate in the synthesis of various dyes.
| Intermediate | CAS Number | Resulting Dye Class | Examples of Dyes Synthesized |
|---|---|---|---|
| 4-Aminonaphthalene-1-sulfonic acid (Naphthionic acid) | 84-86-6 | Acid Dyes, Direct Dyes, Food Colors, Pigments | Acid Red 14, Acid Red 88, Direct Red 28, Food Red 7, Pigment Red 193 wikipedia.orgdyestuffintermediates.com |
| 1-Aminonaphthalene-7-sulfonic acid (1,7-Cleve's acid) | 119-28-8 | Acid Dyes | C.I. Acid Black 36 wikipedia.org |
| 2-Aminonaphthalene-1-sulfonic acid (Tobias acid) | 81-16-3 | Pigments | C.I. Pigment Red 49 wikipedia.org |
| 1-Aminonaphthalene-8-sulfonic acid (Peri acid) | 82-75-7 | Acid Dyes | C.I. Acid Blue 113 wikipedia.org |
Applications as Surfactants and Dispersing Agents
Aryl and alkylnaphthalene sulfonates are highly effective anionic surfactants and dispersing agents used across numerous industries. google.comresearchgate.net A surfactant, or surface-active agent, is a compound that lowers the surface tension between two liquids, or between a liquid and a solid. A dispersing agent is a specific type of surfactant that improves the separation of particles and prevents them from clumping or settling. vinatiorganics.com
Naphthalene sulfonate-based compounds, particularly naphthalene sulfonate formaldehyde (B43269) condensates, are prized for their excellent dispersing capabilities. lookforchem.com They work by adsorbing onto the surface of particles, creating a repulsive force that keeps the particles evenly distributed within a liquid medium. vinatiorganics.com This action is crucial for maintaining the stability and consistency of suspensions, emulsions, and pastes.
The key benefits of using these compounds as dispersing agents include improved dispersion quality, enhanced product stability, reduced viscosity, and better flowability. vinatiorganics.com These properties are leveraged in a variety of commercial products and processes.
The table below summarizes the diverse applications of naphthalene sulfonates as surfactants and dispersing agents.
| Application Area | Function of Naphthalene Sulfonate | Specific Use |
|---|---|---|
| Dyeing and Finishing | Dispersing Agent, Leveling Agent | Ensures even dispersion of disperse, vat, and reactive dyes in the dye bath for uniform color. lookforchem.com |
| Coatings and Inks | Pigment Dispersant | Promotes even pigment distribution, enhancing color strength, gloss, and hiding power. vinatiorganics.comspecialchem.com |
| Construction Chemicals | Dispersant, Water-Reducer | Used in concrete and mortar to improve workability and strength by dispersing cement particles. vinatiorganics.com Also used in plaster and other materials for consistent quality. vinatiorganics.com |
| Agrochemicals | Dispersant for Wettable Powders | Keeps pesticide particles suspended in water for effective application. lookforchem.com |
| Industrial Cleaning | Anionic Surfactant | Used in formulations for cleaning various surfaces due to good wetting and emulsifying properties. researchgate.net |
| Rubber Industry | Stabilizing Agent | Acts as a stabilizer in the production of rubber latex. lookforchem.com |
Environmental Behavior and Transport of Sulfonated Naphthalene Compounds
Persistence and Degradation Pathways
The persistence of a compound in the environment is determined by its resistance to various degradation processes. For sulfonated naphthalenes, this is influenced by both abiotic and biotic factors.
Sulfonated aromatic compounds, as a class, exhibit a notable resistance to abiotic degradation processes such as hydrolysis and photolysis. The sulfonate group (-SO3H) is a strong acid functional group, and its presence on an aromatic ring, such as in 4-Phenylnaphthalene-1-sulfonic acid, renders the compound highly stable. researchgate.netclu-in.org This stability means that breakdown by water (hydrolysis) or sunlight (photolysis) is generally not a significant environmental degradation pathway. mst.dk For instance, perfluorooctane (B1214571) sulfonic acid (PFOS), another sulfonated compound, is known to be resistant to hydrolysis and photolysis. clu-in.org This inherent stability can lead to their persistence in the environment.
While generally resistant to abiotic degradation, the ultimate fate of many sulfonated aromatic compounds in the environment is determined by microbial activity. The presence of a sulfonate group can make biodegradation challenging for microorganisms. d-nb.inforesearchgate.net However, numerous studies have demonstrated that certain microbial communities can degrade these compounds, often through specialized enzymatic pathways. d-nb.infoethz.ch
The biodegradation of sulfonated naphthalenes can be initiated by desulfonation, where the sulfonate group is removed, followed by the cleavage of the aromatic ring. researchgate.net The enzymes involved in the degradation of naphthalene (B1677914) have also been implicated in the metabolism of naphthalene sulfonates. nih.gov Research has shown that some monosulfonated naphthalenes can be degraded more readily than their disulfonated counterparts, with some disulfonated and oligomeric forms showing persistence in groundwater and laboratory experiments over extended periods. researchgate.net The rate and extent of microbial degradation can be influenced by the specific structure of the compound, including the position of the sulfonate group and the presence of other substituents on the naphthalene ring. researchgate.net
Co-cultures of specific bacteria have been shown to effectively degrade mixtures of sulfonated aromatic compounds. d-nb.info In some cases, the degradation of these compounds in bioreactors has been achieved through bioaugmentation, which involves introducing specific microbial cultures capable of their breakdown. researchgate.net
Table 1: Microbial Degradation of Selected Sulfonated Aromatic Compounds
| Compound | Degrading Microorganism(s) | Degradation Pathway/Observations | Reference |
|---|---|---|---|
| Toluene-4-sulfonate | Alcaligenes sp. strain O-1, Pseudomonas putida strain S-313 | Involves desulfonation prior to ring cleavage. | ethz.ch |
| 2-Aminobenzenesulfonate | Co-culture of bacteria | Degraded in a defined co-culture system. | d-nb.info |
| Naphthalene-1,5-disulfonate | Not specified | Found to be persistent in groundwater and laboratory studies. | researchgate.netethz.ch |
| Monosulfonated naphthalenes | Not specified | Generally degraded more quickly than disulfonated analogues. | researchgate.net |
Environmental Transport Mechanisms
The movement of this compound and related compounds through the environment is largely governed by their physical and chemical properties, particularly their interaction with water, soil, and sediment.
Sulfonated naphthalenes are characterized by their high water solubility. researchgate.net The sulfonic acid group is highly polar, which imparts significant hydrophilic properties to the molecule, facilitating its dissolution in water. solubilityofthings.com This high water solubility leads to high mobility in aquatic systems. Once released into the environment, these compounds can be readily transported with water flow in rivers, groundwater, and other aquatic environments. researchgate.netusgs.gov For example, a study on naphthalene sulfonate tracers demonstrated their rapid transport over kilometer scales in the unsaturated zone, highlighting their potential for widespread distribution in aqueous systems. usgs.govpsu.edu
Table 2: Water Solubility of Selected Naphthalenesulfonic Acid Derivatives
| Compound | Water Solubility | Reference |
|---|---|---|
| 4-Amino-1-naphthalenesulfonic acid | 309.9 mg/L (at 20 °C) | |
| 4-Amino-1-naphthalenesulfonic acid | 6 g/L (at 20 °C) | sigmaaldrich.com |
| 4-Hydroxynaphthalene-1-sulfonic acid | Soluble in water | solubilityofthings.com |
While highly water-soluble, sulfonated naphthalenes can also interact with solid phases in the environment, such as suspended particulate matter in water or atmospheric particles. The extent of this sorption is influenced by the specific characteristics of both the compound and the sorbent material. For instance, the adsorption of sulfonated naphthalene formaldehyde (B43269) condensates (SNFCs) has been observed to increase with the length of the oligomer chain. ethz.ch
This interaction with particulate matter can influence their transport. Sorption to suspended particles in water can lead to their deposition in sediments. Furthermore, adsorption to atmospheric particles could potentially facilitate their long-range transport through the atmosphere, although this is more established for other classes of persistent organic pollutants. meti.go.jppops.int The high water solubility and potential for sorption to mobile particles contribute to the potential for these compounds to be transported far from their original source. usgs.gov
In soil and sediment, the behavior of sulfonated naphthalenes is a complex interplay of their water solubility and sorption characteristics. Their high water solubility suggests a potential for leaching through the soil profile and into groundwater. nih.gov However, their tendency to adsorb to organic matter and mineral surfaces in soil and sediment can retard this movement. researchgate.netresearchgate.net
Studies on naphthalene and its derivatives have shown that adsorption is often correlated with the organic carbon content of the soil or sediment. researchgate.net The interactions can be influenced by factors such as pH and the presence of other substances. researchgate.net For sulfonated naphthalene formaldehyde condensates, it has been observed that while monomeric and smaller oligomeric forms can leach into groundwater, larger oligomers tend to be more strongly adsorbed and immobilized in the soil matrix. researchgate.netethz.chnih.gov This differential behavior highlights the importance of molecular structure in determining the environmental fate of these compounds in terrestrial and benthic environments.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of 4-phenylnaphthalene-1-sulfonic acid is a key focus of future research. Current synthetic strategies often involve harsh conditions and the use of hazardous reagents, prompting the exploration of greener alternatives.
A promising approach is the adoption of sustainable and mild one-step strategies for the synthesis of aryl sulfonic acids. rsc.org This can involve using eco-friendly and readily available sulfur dioxide surrogates, such as thiourea (B124793) dioxide, with air as a green oxidant. rsc.org Such methods have the potential to be performed under transition metal-free conditions or with transition metal catalysts. rsc.org The exploration of greener solvents, such as water, supercritical fluids, ionic liquids, and deep eutectic solvents, is another critical area of research aimed at reducing the environmental impact of synthesis. ijsetpub.com
Design and Development of Advanced Catalytic Systems
The unique structural features of this compound and its derivatives make them promising candidates for components in advanced catalytic systems. Future research is focused on harnessing their potential in various catalytic applications.
The sulfonic acid group, being a strong Brønsted acid, allows these compounds to act as efficient and recyclable organocatalysts for a variety of organic reactions. nih.govatamanchemicals.com This offers a metal-free alternative to many traditional catalytic processes. mdpi.com Research into sulfonic acid-functionalized materials, such as silica (B1680970) or polymers, is a burgeoning field, with efforts directed at creating stable and reusable solid acid catalysts. mdpi.com These materials can be applied in numerous acid-catalyzed reactions, including esterification, alkylation, and the synthesis of heterocyclic compounds. mdpi.com
Moreover, the development of advanced catalysts aims to create new generations of catalytic systems that are superior or complementary to existing ones for fine chemical and functional polymer synthesis. riken.jp This includes the design of catalysts for precision polymerization and efficient chemical transformations. riken.jp By incorporating moieties like this compound into larger catalytic structures, it may be possible to fine-tune the steric and electronic properties of the catalyst to achieve high selectivity and activity. The rational design of such advanced electrocatalysts, from both a structural and compositional standpoint, is crucial for developing efficient and sustainable chemical processes. rsc.org
Computational Modeling and Predictive Chemistry for Structure-Activity Relationships
Computational modeling and predictive chemistry are becoming indispensable tools in the rational design and understanding of the chemical behavior of molecules like this compound. These methods offer insights into structure-activity relationships, guiding the synthesis of new compounds with desired properties.
Quantum chemical computations, such as Density Functional Theory (DFT), can be employed to study the structural, physical, and chemical properties of naphthalene (B1677914) sulfonic acid derivatives. science.govbohrium.com These theoretical studies help in understanding the vibrational behavior, electronic transitions, and chemical stability of the molecules. bohrium.com By analyzing parameters like highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the reactive sites of the molecule. bohrium.com
Furthermore, computational approaches are used to elucidate the intricate noncovalent interactions that govern many biological and chemical processes, which is crucial for the design of new materials and drugs. bohrium.com Molecular dynamics simulations and virtual screening can be used to predict the binding modes of ligands to proteins and to identify potential new drug candidates. uq.edu.au In the context of catalysis, computational modeling can help in understanding the interactions between a catalyst and substrates, thereby aiding in the design of more efficient and selective catalysts. The systematic analysis of structure-activity relationships through computational methods is valuable for the preclinical development of new pharmacologically active compounds. nih.gov
Emerging Applications in Specialized Chemical Technologies
The distinct chemical structure of this compound paves the way for its use in a variety of specialized and advanced technological applications.
One significant area is in the development of advanced materials. The introduction of a sulfonic acid group can enhance the properties of various materials. For example, sulfonated graphene oxide is recognized for its sustainability and has applications in biology and chemical engineering as a mixed catalyst. mdpi.com The sulfonic acid group can improve the electron-withdrawing capacity and stability of catalysts under demanding reaction conditions. mdpi.com In the realm of polymers, the incorporation of sulfonic acid moieties can lead to materials with specific functionalities, such as proton-conductive membranes for fuel cells. science.gov
In the field of organic synthesis, derivatives of naphthalene sulfonic acid are valuable intermediates. google.com For instance, 1,2-naphthoquinone-4-sulfonic acid salts are used as analytical derivatization reagents to determine the presence of drugs with primary and secondary amino groups and are precursors to a wide range of other naphthoquinones with potential pharmacological applications. researchgate.net Furthermore, sulfonic acid derivatives are being explored for their biological activities. Novel capsaicin (B1668287) derivatives containing a sulfonic acid ester moiety have shown promising antibacterial activity. frontiersin.org The sulfonic acid group can improve the physicochemical properties of drug molecules. frontiersin.org Additionally, sulfonic acids are utilized in electroplating processes as catalysts to control deposition rates and ensure uniform coatings. capitalresin.com
| Research Area | Focus | Key Methodologies & Goals |
| Sustainable Synthesis | Developing eco-friendly synthetic routes. | One-pot synthesis, green solvents, flow chemistry, use of sustainable reagents like thiourea dioxide. rsc.orgijsetpub.commdpi.com |
| Advanced Catalysis | Designing novel catalytic systems. | Organocatalysis with sulfonic acids, development of recyclable solid acid catalysts, precision polymerization. nih.govmdpi.comriken.jp |
| Computational Chemistry | Predicting structure-activity relationships. | Density Functional Theory (DFT), molecular dynamics simulations, virtual screening to guide synthesis and understand reaction mechanisms. bohrium.comuq.edu.aunih.gov |
| Emerging Applications | Exploring new uses in specialized technologies. | Advanced materials (e.g., sulfonated graphene), intermediates for organic synthesis, biologically active molecules, electroplating. mdpi.comresearchgate.netfrontiersin.orgcapitalresin.com |
Q & A
Q. What are the common synthetic routes for preparing 4-Phenylnaphthalene-1-sulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : Sulfonation of naphthalene derivatives is a key pathway. For example, direct sulfonation using concentrated sulfuric acid under controlled temperatures (e.g., 80–120°C) can introduce the sulfonic acid group at the 1-position of naphthalene. Introducing the phenyl group may require Friedel-Crafts alkylation or coupling reactions post-sulfonation. Optimization involves monitoring reaction time, temperature, and stoichiometry to avoid over-sulfonation or side products. Use HPLC or TLC to track reaction progress .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the phenyl and sulfonic acid group positions via chemical shifts (e.g., deshielded protons near the sulfonic acid group).
- UV-Vis Spectroscopy : Useful for studying electronic transitions influenced by the conjugated naphthalene-phenyl system.
- HPLC with UV detection : Ensures purity and quantifies impurities. Adjust mobile phase pH to enhance resolution of ionic species .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability testing under varying pH (e.g., 2–12) reveals degradation trends. At acidic pH (<3), sulfonic acid groups remain protonated, enhancing solubility but risking hydrolysis under prolonged heating. At alkaline pH (>10), deprotonation may lead to salt formation, altering solubility. Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to monitor degradation products .
Advanced Research Questions
Q. How can researchers design experiments to investigate the ion-conductive properties of this compound in polymer composites?
- Methodological Answer :
- Membrane Fabrication : Blend the compound with polymers (e.g., Nafion®) and cast into thin films.
- Impedance Spectroscopy : Measure proton conductivity across a humidity gradient (20–90% RH) to assess water uptake and ion mobility.
- Morphology Analysis : Use SAXS or TEM to correlate conductivity with phase-separated nanostructures, as seen in PFSA ionomers .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for structural validation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA).
- Isotopic Labeling : Use deuterated solvents or S-labeled samples to eliminate solvent interference or confirm sulfonic group placement.
- 2D NMR Techniques : COSY and NOESY can resolve overlapping signals in aromatic regions .
Q. What computational strategies are suitable for modeling structure-property relationships in this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydration shells around sulfonic acid groups to predict proton transport mechanisms.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.
- Coarse-Grained Models : Efficiently model polymer composite phase separation over larger length scales .
Q. What degradation mechanisms occur under oxidative stress, and how can they be mitigated?
- Methodological Answer :
- Accelerated Aging Tests : Expose samples to HO/Fe (Fenton’s reagent) to simulate oxidative degradation.
- LC-MS Analysis : Identify degradation byproducts (e.g., quinones or cleaved sulfonic acid groups).
- Stabilizers : Incorporate radical scavengers (e.g., cerium oxide nanoparticles) into formulations to inhibit chain scission .
Data Presentation Guidelines
- Raw Data Management : Store large datasets (e.g., MD trajectories, HPLC chromatograms) in appendices. Highlight processed data (e.g., conductivity vs. RH plots) in the main text.
- Uncertainty Analysis : Report standard deviations for triplicate measurements and use error bars in graphs. Discuss instrument limitations (e.g., NMR sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
